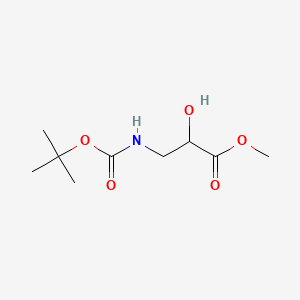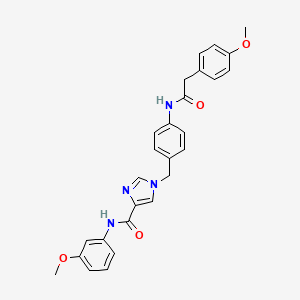![molecular formula C18H16N2O3 B2623532 5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1312165-35-7](/img/structure/B2623532.png)
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Anticoagulant Research
The compound “5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid” has been identified as a potential lead for the discovery of Factor XIa (FXIa) inhibitors . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding . This compound and its derivatives have shown promising results in inhibiting FXIa, which could potentially lead to the development of new anticoagulant drugs .
Fragment-Based Lead Generation
This compound has been used in fragment-based lead generation for the development of potent Factor XIa inhibitors . The process involves identifying small chemical fragments, which bind to the biological target (in this case, Factor XIa), and then growing these fragments to generate more potent inhibitors .
Drug Discovery
The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s used in the initial stages of drug discovery where researchers screen a wide range of compounds for potential biological activity .
Computer-Aided Drug Design
The compound and its derivatives have been used in computer-aided drug design . The binding mode of the compound with FXIa was studied, and the results suggest that it binds to FXIa in a highly efficient manner .
Thrombosis Research
Given its potential as an FXIa inhibitor, this compound could be used in research related to thrombosis . Thrombosis is the common underlying pathology of cardiovascular diseases, and anticoagulants are the mainstay to prevent and/or treat thrombosis .
Cardiovascular Disease Research
As mentioned above, since thrombosis is a common cause of cardiovascular diseases, this compound, due to its potential anticoagulant properties, could be used in cardiovascular disease research .
properties
IUPAC Name |
3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(22)17-12-16(19-20-17)14-6-8-15(9-7-14)23-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWUZFWHVMNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)
![N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2623451.png)



![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2623461.png)
![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2623462.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2623463.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine](/img/structure/B2623466.png)

![3-(2-Chloropyrimidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2623470.png)

